Cas no 1017209-93-6 (4-(4-fluoro-3-methylphenyl)butan-2-one)

4-(4-フルオロ-3-メチルフェニル)ブタン-2-オンは、有機合成中間体として重要な化合物です。フッ素置換基とメチル基を有する芳香環を持つケトンであり、医薬品や農薬の合成において有用な構造単位を提供します。特に、フッ素原子の導入により代謝安定性が向上し、生物学的活性の最適化が可能です。この化合物は高い純度で製造可能であり、反応性に優れるため、多段階合成における信頼性の高い出発原料として利用されます。また、結晶性が良好なため、取り扱いや精製が容易という特長があります。

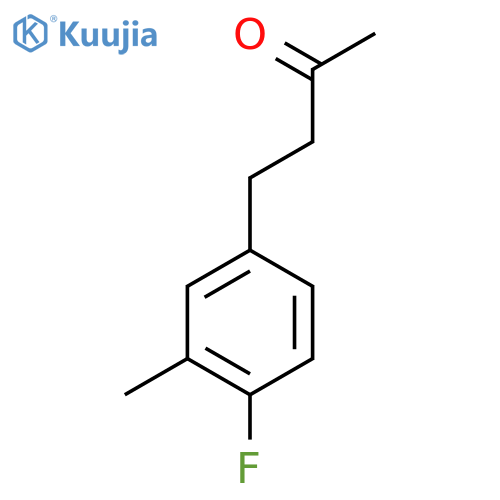

1017209-93-6 structure

商品名:4-(4-fluoro-3-methylphenyl)butan-2-one

4-(4-fluoro-3-methylphenyl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(4-fluoro-3-methylphenyl)butan-2-one

- AKOS006313013

- 1017209-93-6

- CS-0275938

- EN300-1867872

-

- インチ: 1S/C11H13FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3

- InChIKey: QQKIDHLQIMAMHW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C)CCC(C)=O

計算された属性

- せいみつぶんしりょう: 180.095043196g/mol

- どういたいしつりょう: 180.095043196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-(4-fluoro-3-methylphenyl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867872-0.25g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 0.25g |

$381.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-0.5g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 0.5g |

$397.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-5.0g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1867872-0.1g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 0.1g |

$364.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-5g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 5g |

$1199.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-1g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 1g |

$414.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-0.05g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 0.05g |

$348.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-10g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 10g |

$1778.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-2.5g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 2.5g |

$810.0 | 2023-09-18 | ||

| Enamine | EN300-1867872-1.0g |

4-(4-fluoro-3-methylphenyl)butan-2-one |

1017209-93-6 | 1g |

$1172.0 | 2023-06-03 |

4-(4-fluoro-3-methylphenyl)butan-2-one 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

1017209-93-6 (4-(4-fluoro-3-methylphenyl)butan-2-one) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬